4-Azido-1-butanol 1-(4-Methylbenzenesulfonate) synonyms and IUPAC name
4-Azido-1-butanol 1-(4-Methylbenzenesulfonate) synonyms and IUPAC name
An In-depth Technical Guide: 4-azidobutyl 4-methylbenzenesulfonate
Abstract
4-azidobutyl 4-methylbenzenesulfonate is a highly versatile heterobifunctional linker that has become an indispensable tool for researchers, particularly in the fields of chemical biology, drug development, and materials science. Its unique architecture, featuring a terminal azide group and a tosylate ester, provides two distinct and orthogonally reactive handles. The azide facilitates covalent modification via bioorthogonal "click chemistry," while the tosylate serves as an excellent leaving group for nucleophilic substitution reactions. This guide provides an in-depth analysis of its chemical identity, a detailed synthesis protocol with mechanistic insights, its core applications, and critical safety considerations for laboratory professionals.
Chemical Identity and Properties
The functionality of this linker is derived directly from its structure, which combines two of modern organic chemistry's most reliable reactive groups onto a flexible four-carbon aliphatic spacer.
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IUPAC Name: 4-azidobutyl 4-methylbenzenesulfonate[1]
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Common Synonyms: 4-Azido-1-butanol 1-(4-Methylbenzenesulfonate), 4-azidobutyl tosylate, 1-O-Tosyl-4-azidobutanol[2]
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Key Functional Groups:
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Azide (-N₃): A high-energy functional group that is remarkably stable in biological systems, making it ideal for bioorthogonal chemistry. It is the key reactant in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), cornerstone reactions of "click chemistry".[3]
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Tosylate (-OTs): The 4-methylbenzenesulfonate group is an exceptional leaving group, rendering the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.[4] This is due to the high stability of the resulting tosylate anion, which is resonance-stabilized.
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Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 389131-94-6 | [2] |
| Molecular Formula | C₁₁H₁₅N₃O₃S | [2] |
| Molecular Weight | 269.32 g/mol | [2] |
Synthesis and Mechanistic Rationale
The preparation of 4-azidobutyl tosylate is a straightforward two-step process starting from the commercially available 1,4-butanediol. The strategy involves the sequential conversion of the two hydroxyl groups, leveraging differences in reactivity and protection strategies.
Synthesis Workflow
Caption: Synthetic pathway for 4-azidobutyl 4-methylbenzenesulfonate.
Detailed Synthesis Protocol
PART A: Synthesis of 4-(tosyloxy)butan-1-ol
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Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,4-butanediol (1.0 eq) and dissolve in anhydrous pyridine (approx. 0.2 M).
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Reagent Addition: Cool the solution to 0°C in an ice bath. Add p-toluenesulfonyl chloride (TsCl, 1.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
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Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
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Workup: Quench the reaction by slowly adding cold water. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with dilute HCl to remove pyridine, followed by saturated NaHCO₃ and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel.
PART B: Synthesis of 4-azidobutyl 4-methylbenzenesulfonate
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Setup: Dissolve the purified 4-(tosyloxy)butan-1-ol (1.0 eq) in dimethylformamide (DMF).
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Reagent Addition: Add sodium azide (NaN₃, approx. 1.5 eq).
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Reaction: Heat the mixture to 60-80°C and stir until TLC analysis indicates complete consumption of the starting material.
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Workup: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product.
Causality Behind Experimental Choices
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Why Tosyl Chloride First? The tosylation of one hydroxyl group converts it into an excellent leaving group. Attempting to introduce the azide first via a Mitsunobu reaction or other methods is possible but often less clean and scalable than the tosylation/substitution sequence.
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Why Pyridine as a Base/Solvent? Pyridine serves a dual purpose. It acts as a base to neutralize the HCl generated during the tosylation reaction, driving the equilibrium towards the product.[5] It also serves as a suitable solvent for the reactants.
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Why Sodium Azide and DMF? Sodium azide is an excellent source of the highly nucleophilic azide anion (N₃⁻). DMF is a polar aprotic solvent, which is ideal for Sₙ2 reactions as it solvates the sodium cation but leaves the azide anion relatively "naked" and highly reactive for nucleophilic attack.[5]
Core Applications in Research and Development
The utility of 4-azidobutyl tosylate lies in its ability to sequentially or convergently link two different molecular entities.
The Orthogonal Reaction Scheme
The core value proposition is the ability to perform two chemically distinct conjugation reactions. One molecule bearing an alkyne can be attached via click chemistry, and another molecule with a nucleophilic group (like an amine or thiol) can be attached via substitution.
Caption: Application workflow as a heterobifunctional linker.
Use Cases in Drug Development
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PROTACs (Proteolysis Targeting Chimeras): This linker is ideal for synthesizing PROTACs. The azide can be clicked onto an E3 ligase-binding moiety, and the tosylate can be displaced by a nucleophile on the protein-of-interest (POI) binder, effectively linking the two parts of the chimera.
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Antibody-Drug Conjugates (ADCs): An alkyne-modified antibody can be conjugated to the linker via its azide. Subsequently, a cytotoxic drug payload containing an amine or thiol can displace the tosylate, creating a precisely constructed ADC.
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Activity-Based Probes: The tosylate can be displaced by a nucleophilic residue in an enzyme's active site, forming a covalent bond. The azide handle can then be used to "click" on a reporter tag (like a fluorophore or biotin) for visualization or pulldown experiments.
Safety and Handling
Professionals must handle this compound with the appropriate precautions, recognizing the hazards associated with both of its functional groups.
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Azide Hazard: Organic azides are energetic compounds and can be explosive, particularly when heated, subjected to shock, or in the presence of certain metals (e.g., copper, lead, mercury).[6][7] Always handle with non-metal spatulas. Avoid heating the neat compound to high temperatures.
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Tosylate Hazard: Tosylates are alkylating agents and should be considered potentially toxic and irritant.[8]
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General Precautions:
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Always work in a well-ventilated chemical fume hood.[8]
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][10]
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Avoid inhalation of vapors or dust.[6]
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Store in a cool, dry place away from heat and sources of ignition.[9][11]
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Conclusion
4-azidobutyl 4-methylbenzenesulfonate is a powerful and versatile chemical tool. Its value is rooted in the robust and orthogonal reactivity of its azide and tosylate functionalities. For scientists engaged in constructing complex molecular architectures—from targeted therapeutics like PROTACs and ADCs to sophisticated biological probes—this linker offers a reliable and efficient method for covalently connecting distinct chemical entities. A thorough understanding of its synthesis, reactivity, and handling is paramount to leveraging its full potential in advanced research and development settings.
References
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MDPI. (n.d.). N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide. Retrieved from [Link]
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Bio-Rad. (n.d.). Safety Data Sheet. Retrieved from [Link]
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BioFroxx. (n.d.). Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). PF-03654746 tosylate. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Benzenesulfonic acid, 4-methyl-, methyl ester. National Institute of Standards and Technology. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylbenzenesulfonic acid;pyrrolidine-2,5-dione. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Ethyl-4-methylmorpholin-4-ium;4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Azidoethoxy)ethyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Oxazolinium tosylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Benzyl tosylate. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2022). Azidoindolines—From Synthesis to Application: A Review. Retrieved from [Link]
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Axios Research. (n.d.). methyl 4-methylbenzenesulfonate. Retrieved from [Link]
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ResearchGate. (2016). How to synthesis 4-formylbenzenesulfonamide practically?. Retrieved from [Link]
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PubMed. (n.d.). Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4. Retrieved from [Link]
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ChemRxiv. (2024). Synthesis of alkyne- and azide-functionalised aziridine and epoxide carbocycles for development of selective glucuronidase. Retrieved from [Link]
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